molecular formula C15H16F3NO2 B2798019 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one CAS No. 2309710-70-9

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one

Cat. No.: B2798019
CAS No.: 2309710-70-9
M. Wt: 299.293
InChI Key: KXLSDMJPAPBEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions, coupled with a 2-fluorophenoxy-substituted ethanone moiety. Its spirocyclic structure confers conformational rigidity, while the fluorine atoms and aromatic ether group influence electronic properties and bioavailability. Limited direct data on this compound are available in the provided evidence, but analogs and structural relatives offer insights for comparison .

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c16-11-3-1-2-4-12(11)21-9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLSDMJPAPBEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activity. This compound is being explored for its pharmacological properties, particularly in drug discovery and development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name: this compound
  • Molecular Formula: C17H21F2NO2
  • Molecular Weight: 293.35 g/mol

The presence of difluoro and phenoxy groups may influence its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that it may modulate enzyme activity, leading to altered metabolic processes within cells.

Biological Activity Overview

Research into the biological activity of this compound has yielded promising results in several areas:

Anticancer Activity

In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells, characterized by chromatin condensation and phosphatidylserine externalization, which are hallmarks of programmed cell death. The mechanism involves activation of caspases, specifically caspase-3 and caspase-9, which play crucial roles in the apoptotic pathway .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death. Further research is required to elucidate the specific mechanisms involved.

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound on human cancer xenografts in nude mice, the compound significantly delayed tumor growth without causing substantial weight loss in the subjects. Molecular analysis revealed an increase in apoptotic markers within tumor tissues, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with minimal inhibitory concentrations (MICs) lower than those observed for standard antibiotics .

Data Table: Biological Activity Summary

Activity Cell Line/Organism Effect Mechanism
AnticancerVarious Cancer Cell LinesInduction of apoptosisCaspase activation
AntimicrobialGram-positive/negative bacteriaInhibition of growthMembrane disruption/metabolic inhibition

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the development of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Leading to the formation of carboxylic acids or ketones.
  • Reduction : Resulting in alcohols or amines.
  • Substitution : Producing various substituted derivatives based on the nucleophiles used.

Biology

Research has indicated that 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one may possess bioactive properties , making it a candidate for drug discovery and development. Preliminary studies suggest potential interactions with specific biological targets, including:

  • Enzyme Inhibition : It may inhibit certain enzymes, which is critical for therapeutic applications.
  • Antimicrobial Activity : Initial assays indicate potential effectiveness against various microbial strains.

Medicine

The pharmacological properties of this compound are being explored for their therapeutic potential. Studies are focusing on its ability to modulate biochemical pathways through interactions with receptors and enzymes, which could lead to new treatments for diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials such as polymers and coatings that require specific chemical characteristics.

Case Study 1: Drug Development

A recent study investigated the efficacy of this compound as a potential drug candidate targeting specific enzymes involved in metabolic pathways. The results showed promising inhibition rates against selected enzymes, indicating its potential use in therapeutic formulations.

Case Study 2: Antimicrobial Research

In antimicrobial assays, the compound demonstrated significant activity against Gram-positive bacteria. This study highlights its potential application in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenoxy and difluoro-azaspiro groups enable nucleophilic substitution under specific conditions. The 2-fluorophenoxy moiety participates in aromatic substitution, while the difluorinated spirocyclic structure may undergo ring-opening or fluorine displacement.

Reaction TypeConditionsProductsReferences
Aromatic SNAr Amines (e.g., morpholine), 60–80°CReplacement of 2-fluorophenoxy with amine derivatives
Fluorine Displacement Strong bases (e.g., LDA), THF, −78°CSubstitution of fluorine with nucleophiles (e.g., alkoxides, thiols)

Key Findings :

  • The 2-fluorophenoxy group undergoes selective amination with primary/secondary amines via SNAr mechanisms, yielding aryl ether derivatives .

  • Fluorine atoms in the spirocyclic core are resistant to substitution under mild conditions but react with strong nucleophiles (e.g., Grignard reagents) in aprotic solvents .

Oxidation and Reduction Reactions

The ketone group and spirocyclic nitrogen are key sites for redox transformations.

Reaction TypeConditionsProductsReferences
Ketone Reduction NaBH₄, MeOH, 0°CSecondary alcohol derivative
Oxidative Ring Expansion mCPBA, CH₂Cl₂, RTEpoxidation or hydroxylation of the spirocyclic framework

Key Findings :

  • Sodium borohydride selectively reduces the ketone to an alcohol without affecting the spirocyclic structure.

  • Oxidation with peracids like mCPBA modifies the spiro ring, potentially forming epoxide intermediates .

Hydrolysis and Stability

The compound’s stability in aqueous environments and acid/base-mediated hydrolysis pathways are critical for applications.

Reaction TypeConditionsProductsReferences
Acidic Hydrolysis HCl (6M), reflux, 12hCleavage of the ethanone group to carboxylic acid
Base-Mediated Degradation NaOH (1M), 60°C, 6hPartial decomposition of the spirocyclic system

Key Findings :

  • Prolonged exposure to strong acids hydrolyzes the ketone to a carboxylic acid, retaining the spirocyclic core .

  • Basic conditions degrade the azaspiro structure, forming secondary amines and fluorinated byproducts .

Ring-Opening Reactions

The spirocyclic framework undergoes ring-opening under strain or catalytic conditions.

Reaction TypeConditionsProductsReferences
Acid-Catalyzed Ring Opening H₂SO₄, EtOH, 80°CLinear amine derivatives with fluorinated side chains
Catalytic Hydrogenation H₂ (1 atm), Pd/C, MeOHSaturated azepane analogs

Key Findings :

  • Strong acids induce cleavage of the spirocyclic C–N bond, generating linear amines .

  • Hydrogenation saturates the cyclopropane ring, enhancing conformational flexibility .

Cross-Coupling Reactions

The 2-fluorophenoxy group participates in palladium-catalyzed coupling reactions.

Reaction TypeConditionsProductsReferences
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl ether derivatives
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amine-linked spirocyclic compounds

Key Findings :

  • Suzuki coupling replaces the fluorine atom in the phenoxy group with aryl/heteroaryl boronic acids .

  • Buchwald-Hartwig amination introduces amine functionalities at the aromatic ring .

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Gaps : Direct data on the target compound’s synthesis, yield, and bioactivity are absent in the provided evidence.
  • Contradictions : While lists similar azaspiro compounds, their pharmacological profiles remain unlinked to the target molecule.

Q & A

Q. What are the key synthetic steps and purification methods for synthesizing 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one?

  • Methodological Answer : Synthesis typically involves multi-step routes:

Core Formation : Construction of the difluorinated azaspiro[2.5]octane core via cyclization reactions, often using fluorinated precursors under controlled conditions.

Functionalization : Introduction of the 2-fluorophenoxy ethanone moiety through nucleophilic substitution or coupling reactions.

Purification : Column chromatography (silica gel, gradient elution) is critical for isolating the target compound from byproducts .

Characterization : Confirmation via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Fluorine atoms are identified via 19F^{19} \text{F}-NMR .

Q. How is the structural integrity of this compound validated in research settings?

  • Methodological Answer : Structural validation employs:
  • Spectroscopy : 1H^1 \text{H}-NMR detects aromatic protons (δ 6.8–7.4 ppm) and spirocyclic CH2_2 groups (δ 1.5–2.5 ppm). 19F^{19} \text{F}-NMR confirms CF2_2 groups (δ -110 to -120 ppm) .
  • Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H]+^+ for C14_{14}H14_{14}F3_3NO2_2: calculated 304.0965) .
  • X-ray Crystallography (if applicable): Resolves bond lengths/angles in the spirocyclic system and fluorophenoxy group. SHELX software refines crystallographic data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Exposure Control : Avoid skin contact; wash thoroughly with soap/water if exposed. For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under inert gas (N2_2/Ar) at -20°C to prevent degradation .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer : Fluorine atoms enhance:
  • Lipophilicity : CF2_2 groups increase logP, improving membrane permeability (measured via octanol-water partitioning).
  • Metabolic Stability : Resistance to cytochrome P450 oxidation, extending half-life (assayed via liver microsomes).
  • Bioavailability : Enhanced solubility via fluorinated spirocyclic motifs, validated by in vitro Caco-2 cell models .

Q. What computational strategies are employed to model this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases). The spirocyclic core’s rigidity and fluorophenoxy group’s electron-withdrawing effects are key variables .
  • MD Simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and hydrogen-bonding networks .
  • QSAR Models : Build regression models correlating substituent electronegativity (e.g., 2-fluoro vs. 4-fluoro) with IC50_{50} values .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to rule out batch-specific artifacts .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify outliers .

Q. What are the methodological challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion (hanging drop) with PEG 8000 as precipitant. The spirocyclic system’s rigidity and fluorophenoxy group’s polarity complicate lattice formation .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) resolves fluorine atoms’ weak scattering. SHELXL refines anisotropic displacement parameters .
  • Twining Analysis : PLATON checks for pseudo-merohedral twinning, common in fluorinated small molecules .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodological Answer :
  • Core Modifications : Replace azaspiro[2.5]octane with azetidine or pyrrolidine rings to assess steric effects on target binding .
  • Substituent Screening : Synthesize analogs with Cl, Br, or OMe at the 2-fluorophenoxy position. Test in enzymatic assays (e.g., IC50_{50} shifts >10-fold indicate critical interactions) .
  • Pharmacophore Mapping : MOE or Phase identifies essential features (e.g., ketone oxygen as H-bond acceptor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.